Oenin, chemically known as malvidin 3-O-glucoside, is a natural anthocyanin predominantly found in red grapes and wines. [, , , ] It belongs to the flavonoid family of compounds known for their antioxidant properties. [, ] Oenin is a major contributor to the red color of many wines, and its color expression is influenced by various factors such as pH, concentration, and the presence of other compounds. [, , , , , , ]
Oenin is predominantly sourced from grape skins and seeds, making it a significant component in winemaking. Its presence is particularly noted in red wines, where it plays a role in the wine's sensory attributes, including taste and aroma. Additionally, oenin can be found in other fruits and vegetables, albeit in smaller quantities.
The synthesis of oenin can be approached through various methods, including enzymatic extraction and chemical synthesis. Notably, enzymatic methods utilize specific enzymes to catalyze the glycosylation of quercetin with glucose to form oenin.
The choice of synthesis method significantly affects the purity and yield of oenin. Enzymatic methods tend to produce higher yields with fewer by-products compared to chemical approaches.
Oenin has a complex molecular structure characterized by its flavonoid backbone. The key features include:
Oenin participates in various chemical reactions typical of flavonoids, including oxidation and reduction processes. It can undergo:
The stability of oenin under different pH levels and temperatures is crucial for its applications in food science and pharmacology. The compound exhibits stability at neutral pH but may degrade under extreme acidic or alkaline conditions.
Oenin exerts its biological effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells, contributing to potential health benefits such as anti-inflammatory effects and cardiovascular protection.
Studies indicate that oenin modulates signaling pathways related to oxidative stress response, potentially influencing gene expression involved in cellular defense mechanisms.
Relevant analyses indicate that oenin maintains its structural integrity under standard storage conditions but should be protected from light to prevent degradation.
Oenin has garnered interest for its potential applications in various fields:
Research continues to explore the full range of benefits associated with oenin, particularly regarding its health-promoting effects when consumed as part of a diet rich in fruits and vegetables.
Oenin is chemically defined as the 3-O-β-D-glucoside of malvidin, comprising the aglycone malvidin (an anthocyanidin) covalently linked via a glycosidic bond to a glucose moiety. Its molecular formula is C~23~H~25~O~12~+, with a chloride salt form (C~23~H~25~ClO~12~) having a molecular weight of 528.89 g/mol [1] [5]. The structure integrates a flavylium cation core – a distinctive tricyclic system consisting of two aromatic rings (A and B) bridged by a heterocyclic pyran ring (C) bearing a positive charge. The B ring features two methoxy groups (-OCH~3~) at the 3' and 5' positions, a defining characteristic of malvidin-type anthocyanidins contributing to its enhanced redness and stability compared to non-methylated analogues like cyanidin or delphinidin [1] [8].
The glucosylation at the C3 position profoundly impacts oenin's physicochemical behavior. This substitution increases water solubility compared to the aglycone malvidin and influences its reactivity, stability, and interaction dynamics. In aqueous environments like grape must or wine, oenin exists in a dynamic equilibrium involving several structural transformations sensitive to pH:
Table 1: Key Structural Features of Oenin (Malvidin-3-O-glucoside)
Feature | Description |
---|---|
IUPAC Name | 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-benzopyran-1-ylium |
Synonyms | Malvidin-3-glucoside, Malvidin-3-O-β-D-glucoside, Malvidin-3-O-monoglucoside, Enin |
Molecular Formula | C~23~H~25~O~12~⁺ |
Molecular Weight | 493.43 g/mol (cation), 528.89 g/mol (chloride salt) |
Glycoside | β-D-Glucose attached at C3 position of malvidin aglycone |
Key Substituents | Two methoxy (-OCH~3~) groups on B ring (positions 3' and 5'); Hydroxyl groups on A ring (5,7) and B ring (4') |
Charge | Positively charged flavylium ion core (under acidic conditions) |
Oenin belongs taxonomically to the anthocyanin class of phytochemicals, a major subclass within the broader flavonoid superfamily synthesized via the phenylpropanoid pathway in plants [3]. Anthocyanins are defined as glycosylated anthocyanidins. The specific aglycone defining oenin is malvidin, placing it within the malvidin-type anthocyanins. Within this subgroup, oenin is further classified as a monoglucoside due to the single glucose unit attached. This distinguishes it from diglucosides (like malvidin-3,5-di-O-glucoside) and acylated derivatives (e.g., malvidin-3-O-(6-p-coumaroyl)-glucoside) found in some grape varieties and other plants [3] [8].
Its position within the anthocyanin hierarchy can be summarized as:
Among the six common anthocyanidin-3-glucosides found in Vitis vinifera (cyanidin-, peonidin-, delphinidin-, petunidin-, malvidin-3-glucoside), oenin is consistently the most prevalent in terms of concentration in red grape skins and consequently in the resulting wines, often constituting over 40% and sometimes exceeding 90% of the total anthocyanin content depending on the cultivar [7] [8]. Its relative abundance is attributed to the stabilizing effect of the methoxy groups and the enzymatic preferences in the grape's anthocyanin biosynthesis pathway favoring malvidin derivatives.
Oenin is predominantly associated with grapes (Vitis vinifera L.) and red wine, where it serves as the quantitatively dominant anthocyanin. Its concentration varies significantly based on:
Table 2: Occurrence of Oenin (Malvidin-3-glucoside) in Selected Sources
Source | Relative Abundance of Oenin | Notes |
---|---|---|
Vitis vinifera Grapes | Dominant anthocyanin in most red/black varieties. Concentration varies widely (e.g., Merlot: ~42-50% of total anthocyanins; Grenache: >90%) [8] | Highest concentration in skins (hypodermis). Levels surge during véraison (ripening). |
Red Wine | Typically 40-90% of total monomeric anthocyanins in young wines [8]. Absolute conc. range: ~100 mg/L to >500 mg/L, occasionally exceeding 2000 mg/L [8]. | Concentration declines during aging due to polymerization and formation of derived pigments. |
Norton Grapes/Wine | Reported levels up to 888 mg/L [3] | Vitis aestivalis variety known for exceptionally high anthocyanin content. |
Vitis vinifera Leaves | Present, often at higher concentrations (approx. 10x) than in fruit [3] [9] | Particularly evident in red autumn leaves or leaves under stress. Methanolic extracts used for analysis. |
Other Fruits | Minor component in some berries (e.g., certain blueberries, cranberries, blackberries) | Generally not the dominant anthocyanin; more common are cyanidin or delphinidin glucosides. |
Açaí | Detected, but not dominant | Cyanidin-3-glucoside is usually the major anthocyanin. |
Purple Corn | Potentially present, but not major | Cyanidin-3-glucoside and derivatives are typically dominant. |
Beyond Vitis vinifera, oenin can be found, usually as a minor component, in various other anthocyanin-rich fruits and plants, including:
However, its significance and abundance are unparalleled in grapes and wine, making it a true chemical signature of the Vitaceae family, particularly Vitis vinifera.
The history of oenin is intrinsically linked to the history of winemaking itself, one of humanity's oldest biotechnological endeavors. While the chemical isolation and identification of oenin occurred relatively recently in chemical history, its presence has defined the appearance of red wine for millennia.
Archaeochemical evidence confirms winemaking using Vitis vinifera dates back to at least 6000 BC, identified through tartaric acid residues in pottery jars from the Neolithic sites of Gadachrili Gora and Shulaveri Gora in Georgia [4] [6]. These early winemakers, though unaware of the specific molecule, were selecting and cultivating grapes rich in anthocyanins like oenin. Ancient winemaking techniques, involving stomping grapes and allowing fermentation in large jars (qvevri) embedded in the ground [4], facilitated the extraction of oenin and other phenolics. The absence of resin markers in these earliest Georgian wines suggests they were likely "pure" grape wines, distinct from the resin-preserved wines found later (~5000 BC) at Hajji Firuz in Iran [4] [6].
The evolution of winemaking across ancient civilizations – Mesopotamia, Egypt, Greece, and Rome – involved refinements in vine cultivation and fermentation practices that implicitly optimized the extraction and stability of pigments like oenin [6] [10]. The Romans, in particular, advanced viticulture significantly, spreading Vitis vinifera cultivars across their empire and developing techniques like using wooden barrels for aging, which would have influenced the chemical reactions involving oenin over time [10].
The scientific journey to identify oenin began much later. The term "anthocyanin" was coined in 1835 by Ludwig Clamor Marquart to describe the blue pigments in flowers. The specific identification of pigments in grapes and wine accelerated with the development of chromatography in the 20th century. Malvidin was identified as a major grape anthocyanidin. The linkage of malvidin to glucose, forming the glucoside oenin (or enin), was subsequently elucidated. The name "oenin" itself derives from the Greek "oinos" (wine), cementing its historical and fundamental connection to enology. Its systematic name, malvidin-3-O-glucoside, reflects its chemical structure. The confirmation of its role as the primary pigment in young red wines and its participation in complex color stabilization mechanisms (self-association, copigmentation) and transformation reactions during aging (forming pyranoanthocyanins, polymeric pigments) became major research themes in enological chemistry throughout the late 20th and 21st centuries [1] [3] [8].
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